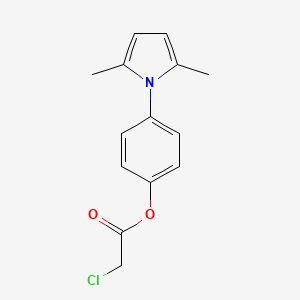

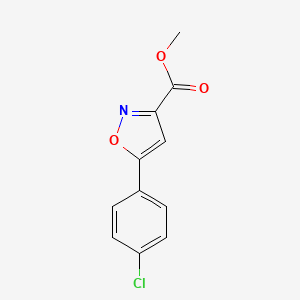

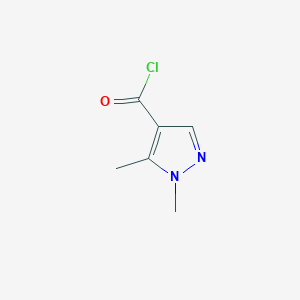

1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

- Field : Organic Chemistry

- Application Summary : Pyrazole derivatives are synthesized using various methods, including transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types .

- Methods : The process involves the utilization of chalcones and aminoguanidine hydrochloride under ultrasonic irradiation .

- Results : The synthesis of pyrazole derivatives has advanced the methodologies and applications of these compounds .

- Field : Medicinal Chemistry, Drug Discovery, Agrochemistry, Coordination Chemistry, and Organometallic Chemistry .

- Application Summary : Pyrazoles have a wide range of applications in various fields of science. They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

- Methods : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

- Results : The synthesis techniques and biological activity related to pyrazole derivatives have been developed .

- Field : Pharmacology

- Application Summary : Pyrazole derivatives have been studied for their antiproliferative activities against human cervix carcinoma (HeLa) and rat brain tumor cells (C6) .

- Methods : The antiproliferation activities were determined using the BrdU cell proliferation ELISA assay .

- Results : The results of these studies are not specified in the source .

Synthesis of Pyrazole Derivatives

Applications of Pyrazole Scaffold

Antiproliferative Activities of Pyrazole Derivatives

- Field : Organic Chemistry

- Application Summary : This method provides a simple and reliable way to create valuable sulfanylated pyrazoles .

- Methods : The process is carried out under metal- and solvent-free conditions .

- Results : The synthesis of sulfanylated pyrazoles has been achieved .

- Field : Pharmacology

- Application Summary : A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a pyrazole derivative .

- Methods : The compound was tested for its fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

- Results : The compound showed a desirable fitting pattern in the LmPTR1 pocket with a lower binding free energy of -9.8 kcal/mol .

- Field : Pharmacology

- Application Summary : Pyrazole derivatives were determined for their antiproliferation activities against human cervix carcinoma (HeLa) and rat brain tumor cells (C6) .

- Methods : The antiproliferation activities were determined using the BrdU cell proliferation ELISA assay .

- Results : The results of these studies are not specified in the source .

Sulfanylated Pyrazoles

Antipromastigote Activity

Antiproliferation Activities

- Field : Organic Chemistry

- Application Summary : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

- Methods : A special emphasis is placed on a thorough examination of response processes .

- Results : The many pharmacological functions of the pyrazole moiety and different synthesis techniques were discussed .

- Field : Organic Chemistry

- Application Summary : This review offers a comprehensive overview of the published research related to the synthesis of pyrazole derivatives .

- Methods : These methods span from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .

- Results : It encompasses studies conducted by numerous scientists worldwide, showcasing collective efforts in advancing the methodologies and applications of pyrazole derivatives .

- Field : Organic Chemistry

- Application Summary : This method provides a simple and reliable way to create valuable sulfanylated pyrazoles .

- Methods : The process is carried out under metal- and solvent-free conditions .

- Results : The synthesis of sulfanylated pyrazoles has been achieved .

- Field : Pharmacology

- Application Summary : A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a pyrazole derivative .

- Methods : The compound was tested for its fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

- Results : The compound showed a desirable fitting pattern in the LmPTR1 pocket with a lower binding free energy of -9.8 kcal/mol .

- Field : Pharmacology

- Application Summary : Pyrazole derivatives were determined for their antiproliferation activities against human cervix carcinoma (HeLa) and rat brain tumor cells (C6) .

- Methods : The antiproliferation activities were determined using the BrdU cell proliferation ELISA assay .

- Results : The results of these studies are not specified in the source .

Pyrazole Scaffold Synthesis

Synthesis of Pyrazole Derivatives

Sulfanylated Pyrazoles

Antipromastigote Activity

Antiproliferation Activities

Eigenschaften

IUPAC Name |

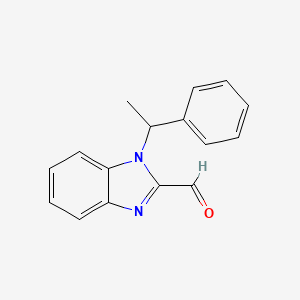

1,5-dimethylpyrazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-4-5(6(7)10)3-8-9(4)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTXIUQFVBGZSJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390245 | |

| Record name | 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride | |

CAS RN |

851973-08-5 | |

| Record name | 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.